molecular formula C18H15FN4O2 B6037211 3-fluoro-N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide

3-fluoro-N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide

Cat. No.: B6037211
M. Wt: 338.3 g/mol
InChI Key: ZSOBICZDUUBZED-RGVLZGJSSA-N
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Description

3-fluoro-N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Properties

IUPAC Name

3-fluoro-N-[(E)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c1-12-16(18(25)23(22-12)15-8-3-2-4-9-15)11-20-21-17(24)13-6-5-7-14(19)10-13/h2-11,22H,1H3,(H,21,24)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOBICZDUUBZED-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N/NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669694
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 3-fluoro-N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide typically involves the condensation reaction between 3-fluorobenzohydrazide and 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in an ethanol solvent with a few drops of acetic acid to catalyze the process. The mixture is stirred at room temperature for several hours until the product precipitates out. The crude product is then purified by recrystallization from ethanol .

Chemical Reactions Analysis

3-fluoro-N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Mechanism of Action

The mechanism of action of 3-fluoro-N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to the active site of the target enzyme, inhibiting its activity and leading to the desired biological effect. This inhibition can occur through various pathways, including competitive inhibition, non-competitive inhibition, or allosteric modulation .

Comparison with Similar Compounds

3-fluoro-N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide can be compared with other similar compounds, such as:

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